

H2N-PEG2-CH2COOtBu: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	H2N-PEG2-CH2COOtBu	
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Introduction

H2N-PEG2-CH2COOtBu, chemically known as tert-butyl 2-(2-(2-aminoethoxy)ethoxy)acetate, is a bifunctional molecule increasingly utilized in biomedical research and drug development. Its unique structure, featuring a terminal primary amine, a flexible di-polyethylene glycol (PEG2) spacer, and a tert-butyl (tBu) protected carboxylic acid, makes it a versatile building block in the synthesis of complex biomolecules and therapeutic agents. This technical guide provides an indepth overview of its chemical structure, properties, and core applications, with a focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

H2N-PEG2-CH2COOtBu is a heterobifunctional linker. The primary amine allows for covalent attachment to various moieties, such as ligands for target proteins or E3 ligases, through amide bond formation. The t-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to reveal a free carboxyl group for further conjugation. The PEG2 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.

Physicochemical Properties



Property	Value	Reference
Molecular Formula	C10H21NO4	[1]
Molecular Weight	219.28 g/mol	[1]
CAS Number	1122484-77-8	[1]
Appearance	Colorless to light yellow liquid	[1]
Purity	≥97.0% (by NMR)	[1]
Storage Conditions	4°C, protect from light. For long-term storage in solvent, -80°C (6 months) or -20°C (1 month).	
SMILES	O=C(OC(C)(C)C)COCCOCCN	_
InChI Key	WFBRWOZVLSLRSZ- UHFFFAOYSA-N	

Core Applications in Drug Development

The primary application of **H2N-PEG2-CH2COOtBu** is as a flexible linker in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

The PEG linker in **H2N-PEG2-CH2COOtBu** offers several advantages in PROTAC design:

- Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the often hydrophobic PROTAC molecule.
- Optimized Ternary Complex Formation: The flexibility and length of the PEG linker can influence the formation and stability of the crucial ternary complex between the POI, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the POI.



 Improved Pharmacokinetics: The PEG moiety can favorably modulate the pharmacokinetic properties of the PROTAC, such as its half-life and bioavailability.

Experimental Protocols General Protocol for PROTAC Synthesis using H2NPEG2-CH2COOtBu

This protocol outlines the general steps for synthesizing a PROTAC where **H2N-PEG2- CH2COOtBu** is used to link a POI ligand (containing a carboxylic acid) and an E3 ligase ligand (e.g., a thalidomide derivative with an amine handle).

Step 1: Amide Coupling of POI Ligand to the Linker

- Activation of POI Ligand: Dissolve the POI ligand (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM). Add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- Coupling Reaction: To the activated POI ligand solution, add a solution of H2N-PEG2-CH2COOtBu (1 equivalent) in the same solvent. Let the reaction proceed at room temperature for 2-12 hours, monitoring the progress by LC-MS.
- Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting intermediate (POI-Linker(tBu)) by flash column chromatography on silica gel.

Step 2: Deprotection of the t-Butyl Ester

- Acidic Cleavage: Dissolve the purified POI-Linker(tBu) intermediate in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (typically 1:1 v/v).
- Reaction Monitoring: Stir the solution at room temperature for 30 minutes to 2 hours. Monitor the deprotection by LC-MS until the starting material is fully consumed.



Removal of Acid: Remove the solvent and excess TFA under reduced pressure. Coevaporate with a solvent like toluene to ensure complete removal of residual TFA. The
resulting deprotected intermediate (POI-Linker-COOH) is often obtained as a TFA salt and
can be used in the next step without further purification.

Step 3: Amide Coupling of the E3 Ligase Ligand

- Activation of the Deprotected Intermediate: Dissolve the POI-Linker-COOH intermediate (1 equivalent) in a suitable aprotic solvent (e.g., DMF). Add a coupling agent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 3-4 equivalents to neutralize the TFA salt and facilitate coupling). Stir for 15-30 minutes.
- Coupling to E3 Ligase Ligand: Add the E3 ligase ligand (e.g., an amino-thalidomide derivative, 1 equivalent) to the reaction mixture. Let the reaction proceed at room temperature for 2-12 hours. Monitor the formation of the final PROTAC by LC-MS.
- Final Purification: After the reaction is complete, purify the crude PROTAC using preparative HPLC to obtain the final product with high purity. Characterize the final PROTAC by high-resolution mass spectrometry (HRMS) and ¹H NMR.

Protocol for Western Blot Analysis of PROTAC-mediated Protein Degradation

This protocol describes how to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.

- Cell Culture and Treatment: Plate the desired cancer cell line (e.g., a line known to express the target protein) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC (e.g., from 1 nM to 10 μM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
- Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.



- SDS-PAGE and Western Blotting:
 - Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
 - Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection and Analysis:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
 - Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control band.
 - Calculate the percentage of protein degradation relative to the vehicle-treated control.
 From this data, a dose-response curve can be generated to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.

Mandatory Visualizations PROTAC Synthesis Workflow



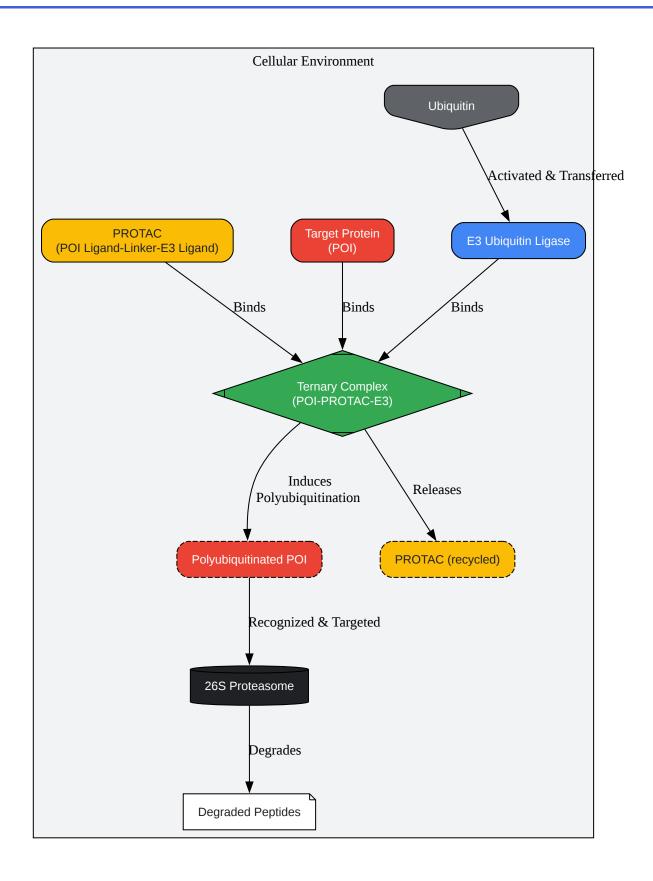


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Caption: Workflow for the synthesis of a PROTAC using H2N-PEG2-CH2COOtBu.

PROTAC Mechanism of Action: Targeted Protein Degradation





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Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.



Conclusion

H2N-PEG2-CH2COOtBu is a valuable and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure and favorable physicochemical properties make it an ideal linker for the construction of PROTACs and other complex molecular architectures. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate its effective application in the laboratory, ultimately contributing to the development of novel therapeutic strategies for a range of diseases.

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References

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